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molecular formula C12H14ClNO3 B8494177 6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride

6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride

Cat. No. B8494177
M. Wt: 255.70 g/mol
InChI Key: RNSNMGBQWGHKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389555B2

Procedure details

6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride (25A) is prepared from 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline as described for 24A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[CH2:9][NH:8][CH2:7][CH2:6]2.C1C2C(=CC=CC=2)CCN1[C:25]([Cl:27])=[O:26]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[CH2:9][N:8]([C:25]([Cl:27])=[O:26])[CH2:7][CH2:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2CCNCC2=CC1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1N(CCC2=CC=CC=C12)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCN(CC2=CC1OC)C(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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